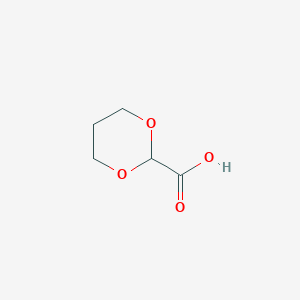

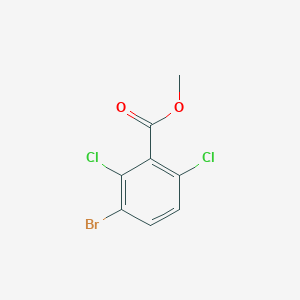

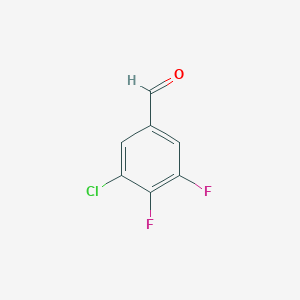

![molecular formula C7H14O2 B1422745 [1-(Methoxymethyl)cyclobutyl]methanol CAS No. 1565378-35-9](/img/structure/B1422745.png)

[1-(Methoxymethyl)cyclobutyl]methanol

Overview

Description

[1-(Methoxymethyl)cyclobutyl]methanol, also known as MCM, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Catalytic Applications

Surface Site Probing with Methanol : Methanol has been used as a probe to study the surface sites of metal oxide catalysts like ceria nanocrystals. Different methoxy species formed during methanol adsorption on various ceria surfaces provide insights into the nature of these surface sites, which is crucial for catalytic applications (Wu et al., 2012).

C–C Coupling Reactions : A study demonstrated the use of methanol in iridium-catalyzed C–C coupling with allenes, leading to higher alcohols. This represents a novel approach to utilizing methanol as a one-carbon building block in fine chemical synthesis (Moran et al., 2011).

Organic Synthesis

Hydrogen Source for Transfer Hydrogenation : Methanol has been employed as a safe and economic hydrogen source in the chemoselective transfer hydrogenation of α,β-unsaturated ketones. This application showcases methanol's versatility beyond its traditional use as a solvent or fuel (Aboo et al., 2019).

Electrochemical Reactions : Electrochemical α-methoxymethylation and aminomethylation of propiophenones using methanol as a green C1 source highlight methanol's role in providing a sustainable carbon source for organic transformations (Meng et al., 2020).

Material Science

- Impact on Lipid Dynamics : The addition of methanol to biological and synthetic membranes has been shown to significantly affect lipid dynamics, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics. This is important for understanding membrane behavior in the presence of solvents (Nguyen et al., 2019).

properties

IUPAC Name |

[1-(methoxymethyl)cyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-6-7(5-8)3-2-4-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVXHZFRTVSMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Methoxymethyl)cyclobutyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

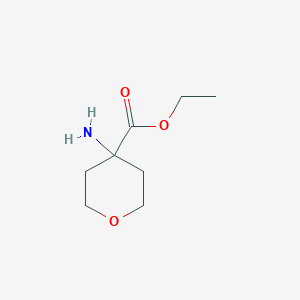

![9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1422675.png)

![2-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1422678.png)

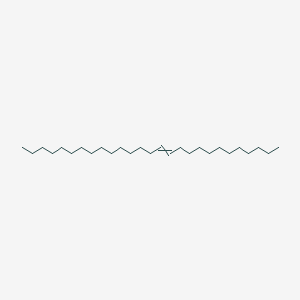

![2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B1422684.png)